molecular formula C12H19F2NO4 B6147907 1-[(tert-butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid CAS No. 1334414-61-7

1-[(tert-butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid

Cat. No.: B6147907
CAS No.: 1334414-61-7
M. Wt: 279.3
InChI Key:
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Description

1-[(tert-Butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, two fluorine atoms, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while oxidation or reduction can introduce new functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-3,3-difluoro-4-methylpiperidine-4-carboxylic acid is unique due to the presence of both fluorine atoms and the tert-butoxycarbonyl group, which provide distinct reactivity and stability characteristics. This combination makes it particularly useful in specific synthetic applications and research contexts .

Properties

CAS No.

1334414-61-7

Molecular Formula

C12H19F2NO4

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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